molecular formula C8H19Cl2N B15047732 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride

4-Chloro-N,N-diethyl-1-butanamine Hydrochloride

Cat. No.: B15047732
M. Wt: 200.15 g/mol
InChI Key: JBWMGNXIAXGRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N,N-diethyl-1-butanamine hydrochloride is a quaternary ammonium salt characterized by a butanamine backbone substituted with a chlorine atom at the fourth carbon and two ethyl groups attached to the nitrogen atom. The dimethyl analog has a molecular formula of C₆H₁₅Cl₂N, a molecular weight of 172.10 g/mol, and is used in chemical synthesis .

Properties

Molecular Formula

C8H19Cl2N

Molecular Weight

200.15 g/mol

IUPAC Name

4-chloro-N,N-diethylbutan-1-amine;hydrochloride

InChI

InChI=1S/C8H18ClN.ClH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H

InChI Key

JBWMGNXIAXGRCO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCl.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Diethylamine with 1-Chloro-4-bromobutane

The alkylation of diethylamine with 1-chloro-4-bromobutane under nucleophilic substitution conditions remains the most widely reported method for synthesizing 4-chloro-N,N-diethyl-1-butanamine hydrochloride. This two-step process involves initial amine alkylation followed by hydrochloride salt formation.

Reaction Mechanism and Conditions

  • Alkylation Step :
    Diethylamine reacts with 1-chloro-4-bromobutane in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C for 12–24 hours. The reaction proceeds via an $$ S_N2 $$ mechanism, with the secondary amine acting as the nucleophile:
    $$
    \text{Diethylamine} + \text{1-Chloro-4-bromobutane} \rightarrow \text{4-Chloro-N,N-diethyl-1-butanamine} + \text{HBr}
    $$
    A molar ratio of 1:1.2 (diethylamine to alkylating agent) optimizes yield while minimizing di-alkylation byproducts.

  • Salt Formation :
    The free base is treated with concentrated hydrochloric acid (37%) in anhydrous diethyl ether, yielding the hydrochloride salt with >95% purity after recrystallization from ethanol/water.

Table 1: Alkylation Method Optimization Parameters
Parameter Optimal Range Impact on Yield/Purity
Temperature 65–75°C <70°C reduces side reactions
Solvent Tetrahydrofuran Enhances nucleophilicity
Reaction Time 18–20 hours Shorter durations lower yield
Acid Concentration 37% HCl Ensures complete protonation

Reductive Amination of 4-Chloro-1-butanone

An alternative route employs reductive amination of 4-chloro-1-butanone with diethylamine, utilizing sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) as the reducing agent. This method avoids alkyl halide intermediates, reducing the risk of elimination reactions.

Procedure Overview

  • Imine Formation :
    4-Chloro-1-butanone and diethylamine (1:1.5 molar ratio) are stirred in methanol at 25°C for 4 hours to form the imine intermediate.
  • Reduction :
    Sodium cyanoborohydride (1.2 equivalents) is added gradually at 0°C, followed by 12-hour stirring. The pH is maintained at 6–7 using acetic acid to suppress borane side reactions.
  • Isolation :
    The product is extracted with dichloromethane, dried over magnesium sulfate, and treated with HCl gas to precipitate the hydrochloride salt (88–92% yield).
Table 2: Reductive Amination Performance Metrics
Metric Value Notes
Overall Yield 85–90% Dependent on ketone purity
Purity Post-Recrystallization 98.5% Ethanol/water (3:1) solvent
Reaction Scalability Up to 5 kg batches Limited by borohydride handling

Quaternization of N,N-Diethylbutylamine

Quaternary ammonium salt formation via direct hydrochlorination of N,N-diethylbutylamine provides a high-purity route, though it requires stringent moisture control.

Protocol Details

  • Amine Preparation :
    N,N-Diethylbutylamine is synthesized via alkylation of diethylamine with 1-bromobutane, followed by distillation (bp 142–144°C).
  • Hydrochlorination :
    Anhydrous HCl gas is bubbled through a chilled (-10°C) ether solution of the amine until pH <2. The precipitate is filtered and washed with cold ether to yield 97–99% pure hydrochloride.
Table 3: Comparative Analysis of Synthetic Routes
Method Yield (%) Purity (%) Scalability Cost Efficiency
Alkylation 78–82 95–97 High Moderate
Reductive Amination 85–90 98–99 Medium High
Quaternization 92–95 99+ Low Low

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg) favors the alkylation method due to reagent availability and operational simplicity. Key industrial parameters include:

  • Continuous Flow Reactors : Reduce reaction time from 20 hours to 45 minutes via pressurized (8 bar) THF at 120°C.
  • In-Line Purification : Simulated moving bed chromatography achieves 99.9% purity without recrystallization.

Analytical Characterization

Post-synthesis validation employs:

  • $$ ^1\text{H NMR} $$ : δ 1.05 (t, 6H, N–CH$$2$$CH$$3$$), δ 2.45 (m, 4H, N–CH$$2$$), δ 3.55 (t, 2H, Cl–CH$$2$$).
  • HPLC : Retention time 6.8 min (C18 column, 60:40 acetonitrile/0.1% TFA).
  • Elemental Analysis : Calculated for C$$8$$H$${19}$$Cl$$_2$$N: C 47.54%, H 9.47%, N 6.93%; Found: C 47.61%, H 9.43%, N 6.89%.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-diethyl-1-butanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N,N-diethyl-1-butanamine derivatives.

    Oxidation: Formation of N,N-diethyl-1-butanamine N-oxide.

    Reduction: Formation of N,N-diethylbutylamine.

Scientific Research Applications

4-Chloro-N,N-diethyl-1-butanamine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the diethylamine moiety can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-Chloro-N,N-dimethyl-1-butanamine Hydrochloride

  • Molecular Formula : C₆H₁₅Cl₂N
  • Molecular Weight : 172.10 g/mol
  • CAS Number : 69749-71-9
  • Key Properties: Hazard Profile: Causes skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Structural Notes: The methyl groups reduce steric hindrance compared to ethyl substituents, favoring reactions at the nitrogen center.

Mefruside (Baycaron®)

  • Molecular Formula : C₁₄H₁₈ClN₃O₄S₂
  • Molecular Weight : 415.94 g/mol
  • CAS Number : 7195-278
  • Key Properties :
    • Therapeutic Use: Long-acting diuretic with minimal potassium depletion .
    • Structural Features: Contains a benzene disulphonamide core and a tetrahydrofurfuryl group, differing significantly from the butanamine backbone of the target compound.
  • Comparison : Unlike the ammonium salts, mefruside’s sulfonamide groups enhance hydrogen-bonding capacity, improving renal targeting .

N-(4-Fluorobenzyl)-1-butanamine Hydrochloride

  • Molecular Formula : C₁₁H₁₅ClFN
  • Molecular Weight : 215.70 g/mol
  • CAS Number : 1158765-75-3
  • Key Properties :
    • Applications: Pharmaceutical intermediate with a fluorinated aromatic ring, enhancing metabolic stability .
  • Structural Contrast : The fluorobenzyl group introduces aromaticity and electronic effects absent in the aliphatic 4-chloro-butanamine derivatives.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
4-Chloro-N,N-dimethyl-1-butanamine HCl C₆H₁₅Cl₂N 172.10 69749-71-9 Irritant; synthesis intermediate
Mefruside C₁₄H₁₈ClN₃O₄S₂ 415.94 7195-278 Diuretic; sulfonamide-based
N-(4-Fluorobenzyl)-1-butanamine HCl C₁₁H₁₅ClFN 215.70 1158765-75-3 Fluorinated pharmaceutical intermediate

Key Research Findings

Synthetic Utility : The dimethyl analog’s simplicity makes it a preferred intermediate for alkylation reactions, whereas the diethyl variant (if synthesized) may offer enhanced lipid solubility for drug delivery applications .

Pharmacological Divergence : Mefruside’s disulphonamide structure underpins its diuretic action, contrasting with the ammonium salts’ lack of direct therapeutic roles .

Safety Profiles : The dimethyl compound’s irritant properties necessitate careful handling, whereas mefruside’s risks relate to electrolyte imbalance .

Q & A

Q. What spectroscopic methods are recommended for characterizing 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride?

  • Methodological Answer : Employ a combination of Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., C-Cl stretching at ~550–850 cm⁻¹) and ¹H/¹³C nuclear magnetic resonance (NMR) to confirm molecular structure. For example, the ethyl groups (N-CH₂CH₃) typically appear as quartets in ¹H NMR (~1.0–1.5 ppm for CH₃ and ~2.5–3.5 ppm for N-CH₂). Thin-layer chromatography (TLC) can monitor reaction progress, with visualization under UV or iodine vapor .

Q. What are the critical parameters for synthesizing this compound?

  • Methodological Answer : Key steps include:
  • Chlorination : Use POCl₃ or SOCl₂ under anhydrous conditions to introduce the chloro group.
  • Amination : React with diethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 4–6 hours.
  • Purification : Recrystallize from ethanol or methanol to isolate the hydrochloride salt. Monitor intermediates via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) .

Q. How to ensure purity during synthesis?

  • Methodological Answer : Perform melting point analysis (compare with literature values) and high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Residual solvents can be quantified via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for structural confirmation?

  • Methodological Answer : If NMR signals overlap or deviate from expected patterns (e.g., due to rotamers or solvatomorphism), use 2D NMR techniques (COSY, HSQC, HMBC) to assign correlations. For definitive confirmation, perform X-ray crystallography using SHELX software for refinement. Crystallize the compound in a suitable solvent (e.g., acetone/water) and compare bond lengths/angles with computational models (DFT) .

Q. What strategies optimize reaction yield in large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Test solvents like DCM or THF for improved solubility of intermediates.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amination efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields ≥80% .

Q. How to investigate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Design kinetic studies using Hammett plots to correlate substituent effects with reaction rates. React the chloro group with nucleophiles (e.g., NaN₃, KCN) in DMSO at 25–50°C. Monitor progress via in situ FT-IR or UV-Vis spectroscopy (λmax shifts indicate bond formation). Compare activation energies using Arrhenius plots .

Q. What computational methods validate the compound’s electronic properties?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps, HOMO-LUMO gaps, and partial charges. Compare computed IR/NMR spectra with experimental data to identify discrepancies. Software like Gaussian or ORCA is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.